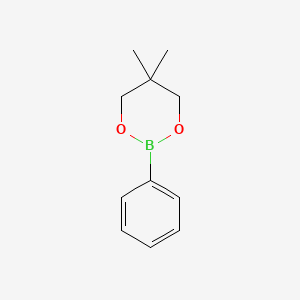

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Description

The exact mass of the compound 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMSNYZDFMWLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472654 | |

| Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5123-13-7 | |

| Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane chemical properties

An In-depth Technical Guide to the Chemical Properties of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Introduction

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, also known as neopentyl glycol phenylboronate, is a key organoboron compound widely utilized in organic synthesis. As a stable, crystalline solid, it serves as a valuable precursor to phenylboronic acid and is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability to air and moisture, compared to many other boronic acids, makes it an advantageous reagent in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a white to off-white crystalline solid at room temperature. It is characterized by its high stability, which allows for easier handling and storage compared to the more hygroscopic phenylboronic acid.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅BO₂ | |

| Molecular Weight | 190.05 g/mol | |

| Melting Point | 98-103 °C | |

| Boiling Point | 100 °C at 0.75 mmHg | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents such as THF, toluene, and dichloromethane. |

| Stability | Stable under normal temperatures and pressures; moisture sensitive. | |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. The following table summarizes its key spectral features.

Table 2: Spectroscopic Data

| Technique | Observed Peaks / Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.85-7.82 (m, 2H), 7.49-7.38 (m, 3H), 3.82 (s, 4H), 1.06 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 134.6, 131.3, 127.9, 72.5, 31.8, 21.9 |

| ¹¹B NMR (CDCl₃) | δ 30.5 (broad singlet) |

| Mass Spec (MS) | M+ at m/z 190 |

Chemical Reactivity and Applications

The primary application of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The neopentyl glycol protecting group provides enhanced stability and allows for slow, controlled release of the active phenylboronic acid under reaction conditions, which can be beneficial for certain sensitive substrates.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent reagent for the formation of carbon-carbon bonds. In a typical Suzuki reaction, it couples with aryl, vinyl, or alkyl halides in the presence of a palladium catalyst and a base to form biphenyl derivatives or other coupled products. The general workflow involves the reaction of the boronate ester with an organic halide, catalyzed by a palladium complex.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

The compound is readily synthesized from phenylboronic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol). The reaction is typically an esterification that removes water to drive the equilibrium towards the product.

Methodology:

-

To a round-bottom flask, add phenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

-

Add a suitable solvent, such as toluene or hexanes, that allows for azeotropic removal of water.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield the pure product.

Caption: Experimental workflow for the synthesis of the title compound.

Safety and Handling

While generally stable, 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term storage and use in reactions. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

|---|---|

| H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

Conclusion

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a versatile and highly valuable reagent in modern organic synthesis. Its enhanced stability over phenylboronic acid simplifies handling and can improve the reproducibility of cross-coupling reactions. The straightforward synthesis and purification protocols, combined with its broad utility, ensure its continued importance in the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge necessary for its effective and safe utilization in a research and development setting.

synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane from phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, a versatile organoboron compound, from phenylboronic acid and neopentyl glycol. This compound, also known as phenylboronic acid neopentyl glycol ester, serves as a crucial building block in organic synthesis, particularly in cross-coupling reactions for the development of pharmaceuticals and advanced materials.[1][2] Its stable six-membered dioxaborinane ring structure enhances reactivity and stability.[1][3]

Reaction Principle

The core of this synthesis is an esterification reaction between phenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). The reaction proceeds via a dehydration mechanism, where a molecule of water is eliminated for each molecule of the product formed. To drive the equilibrium towards the product, the water is typically removed azeotropically using a Dean-Stark apparatus.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.

| Parameter | Value | Reference |

| Reactants | ||

| Phenylboronic Acid | 1.0 equivalent | General Procedure |

| Neopentyl Glycol | 1.0 - 1.2 equivalents | General Procedure |

| Solvent | Toluene | [4] |

| Reaction Conditions | ||

| Temperature | 110 °C (Reflux) | [4] |

| Reaction Time | 8 hours | [4] |

| Apparatus | Dean-Stark Trap | [4] |

| Product Information | ||

| Product Name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |

| CAS Number | 5123-13-7 | |

| Molecular Formula | C₁₁H₁₅BO₂ | |

| Molecular Weight | 190.05 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 62-66 °C | |

| Yield | 65% (for a similar vinylboronic acid ester) | [4] |

| Characterization | ||

| ¹H NMR (CDCl₃) | δ 1.03 (s, 6H), 3.78 (s, 4H), 7.33-7.43 (m, 3H), 7.80 (d, J = 7.3 Hz, 2H) |

Experimental Protocol

This protocol is based on established methods for the synthesis of boronic esters via azeotropic dehydration.

Materials:

-

Phenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Toluene (anhydrous)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add phenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

-

Solvent Addition: Add a sufficient amount of toluene to the flask to ensure proper stirring and to fill the Dean-Stark trap.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 110 °C for toluene). The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for approximately 8 hours or until no more water is collected.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography. A mixture of hexane and ethyl acetate is a common eluent system.

-

-

Characterization:

-

Collect the fractions containing the pure product and concentrate them using a rotary evaporator.

-

Dry the resulting solid under vacuum.

-

Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR to confirm its identity and purity.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the experimental procedure.

References

An In-depth Technical Guide to the Structure and Bonding of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, bonding, synthesis, and spectroscopic properties of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane. This organoboron compound, also known as phenylboronic acid neopentyl glycol ester, is a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document consolidates available data on its molecular geometry, spectroscopic characteristics, and common synthetic applications, presenting it in a format tailored for researchers in chemistry and drug development.

Introduction

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a key organoboron compound with the chemical formula C₁₁H₁₅BO₂ and a molecular weight of 190.05 g/mol .[1][2] Its structure features a six-membered dioxaborinane ring derived from neopentyl glycol, which confers enhanced stability and reactivity in various chemical transformations compared to other boronic esters.[3] This stability and its utility as a precursor in forming carbon-carbon and carbon-heteroatom bonds have made it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2] This guide will delve into the fundamental aspects of its structure and bonding, supported by available experimental data and protocols.

Molecular Structure and Bonding

The core of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane is the 1,3,2-dioxaborinane ring, a six-membered heterocycle containing a boron atom and two oxygen atoms. This ring is substituted with two methyl groups at the 5-position and a phenyl group at the 2-position.

Crystallographic Data

While a crystal structure for 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane is not publicly available, crystallographic data for the closely related analogue, 5,5-dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CCDC Number: 726769), provides valuable insights into the expected bond lengths and angles.[1][4] The structural similarity between the phenyl and p-tolyl groups suggests that the data from this analogue serves as a reliable approximation for the target molecule.

Table 1: Selected Bond Lengths and Angles for 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CCDC 726769) [1][4]

| Bond/Angle | Value (Å or °) |

| B-O(1) | 1.36 |

| B-O(2) | 1.37 |

| B-C(aryl) | 1.56 |

| O(1)-B-O(2) | 115.0 |

| O(1)-B-C(aryl) | 122.5 |

| O(2)-B-C(aryl) | 122.5 |

The dioxaborinane ring typically adopts a chair or a twisted-boat conformation to minimize steric strain. The trigonal planar geometry around the boron atom is characteristic of boronic esters.

Figure 1: 2D representation of the 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane structure.

Synthesis and Purification

Synthetic Protocol: Condensation Reaction

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is most commonly synthesized via the condensation of phenylboronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol).[3] This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).

-

Solvent Addition: Add a suitable solvent, such as toluene or dichloromethane, to the flask. Toluene is often preferred for its ability to form an azeotrope with water.[3]

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[5]

Figure 2: Synthesis workflow for 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (Phenyl) | 7.2 - 7.8 (m) |

| ¹H (CH₂) | ~3.7 (s) |

| ¹H (CH₃) | ~1.0 (s) |

| ¹³C (Phenyl-C-B) | ~130 (often not observed) |

| ¹³C (Phenyl) | 128 - 135 |

| ¹³C (CH₂) | ~72 |

| ¹³C (C(CH₃)₂) | ~32 |

| ¹³C (CH₃) | ~22 |

| ¹¹B | 28 - 32 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹¹B NMR: Acquire a one-dimensional boron NMR spectrum. Due to the quadrupolar nature of the boron nucleus, broader signals are expected. A boron-free probe or a background subtraction method may be necessary for accurate integration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅BO₂ |

| Exact Mass | 190.1165 g/mol |

| Common Fragmentation Ions | [M-CH₃]⁺, [M-Ph]⁺, [PhBO]⁺ |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation from any impurities.

-

MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using electron ionization, EI). The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).

Applications in Organic Synthesis

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a key reagent in several important cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.[6]

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine the aryl halide (1.0 equivalent), 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., toluene, dioxane, DMF).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or recrystallization.

Figure 3: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid or ester and an amine, alcohol, or thiol.[7] This reaction is advantageous as it can often be performed under mild conditions, sometimes even open to the air.[7]

Experimental Protocol for a Typical Chan-Lam Coupling:

-

Reaction Setup: Combine the amine or alcohol (1.0 equivalent), 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (1.2-2.0 equivalents), a copper(II) salt (e.g., Cu(OAc)₂, 10-20 mol%), and a ligand (e.g., pyridine, often used as the solvent) in a reaction vessel.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often open to the air, as oxygen can serve as the terminal oxidant.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up typically involves dilution with an organic solvent, washing with aqueous solutions to remove the copper catalyst and other water-soluble components, drying, and solvent removal.

-

Purification: Purify the product by column chromatography or recrystallization.

Figure 4: Generalized workflow for a Chan-Lam coupling reaction.

Conclusion

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a stable and versatile organoboron reagent with significant applications in organic synthesis. Its well-defined structure, characterized by a stable six-membered dioxaborinane ring, allows for predictable reactivity in a variety of important chemical transformations. This guide has provided a summary of its structural and spectroscopic properties, along with detailed experimental protocols for its synthesis and application in key cross-coupling reactions. The data and methodologies presented herein are intended to serve as a valuable resource for researchers engaged in the fields of synthetic chemistry and drug discovery.

References

- 1. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | C11H15BO2 | CID 11788741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7 | Benchchem [benchchem.com]

- 4. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | C12H17BO2 | CID 23005406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Phenylboronic Acid Neopentyl Glycol Ester (CAS 5123-13-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylboronic acid neopentyl glycol ester, a key reagent in modern organic synthesis. This document details its chemical and physical properties, synthesis protocols, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Compound Identification and Properties

Phenylboronic acid neopentyl glycol ester, registered under CAS number 5123-13-7, is an organoboron compound widely utilized as a stable and effective coupling partner in various organic reactions. It is also known by its systematic name, 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.

Chemical and Physical Properties

The key physicochemical properties of Phenylboronic acid neopentyl glycol ester are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 5123-13-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₅BO₂ | --INVALID-LINK-- |

| Molecular Weight | 190.05 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/crystal | --INVALID-LINK-- |

| Melting Point | 62-66 °C | --INVALID-LINK-- |

| Solubility | Soluble in most polar organic solvents. Poorly soluble in hexanes and carbon tetrachloride. | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Structural and Spectroscopic Data

The structural identifiers and key spectroscopic information are crucial for the unambiguous identification and characterization of the compound.

| Identifier/Spectrum | Data |

| SMILES | CC1(C)COB(OC1)c2ccccc2 |

| InChI | 1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

| ¹¹B NMR | The ¹¹B NMR spectrum is a key analytical tool for boronic esters. The chemical shift for sp²-hybridized boron in the ester typically appears in the range of 27-33 ppm. This shifts significantly upon interaction with bases or diols.[1] |

| FTIR | Characteristic peaks for boronate esters include C-O stretching (around 1220-1250 cm⁻¹) and B-C stretching (around 1000-1090 cm⁻¹).[2] |

Synthesis of Phenylboronic Acid Neopentyl Glycol Ester

The most common and straightforward synthesis of Phenylboronic acid neopentyl glycol ester involves the condensation reaction between phenylboronic acid and neopentyl glycol. This esterification is typically performed with azeotropic removal of water.

Caption: Synthesis of Phenylboronic Acid Neopentyl Glycol Ester.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established procedures for the synthesis of boronic esters.[3]

Materials:

-

Phenylboronic acid

-

Neopentyl glycol

-

Toluene (or benzene)

-

Anhydrous Magnesium Sulfate (for drying, optional)

Equipment:

-

Round-bottomed flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a round-bottomed flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the round-bottomed flask, add phenylboronic acid (1.0 equivalent), neopentyl glycol (~1.0-1.1 equivalents), and a sufficient volume of toluene to allow for efficient reflux.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reaction until no more water is collected in the trap, which typically indicates the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product is often a solid.

-

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by silica gel column chromatography if necessary. The use of a slight excess of neopentyl glycol can help ensure full conversion of the boronic acid.[3]

-

Characterization: The final product should be characterized by NMR (¹H, ¹³C, ¹¹B) and melting point analysis to confirm its identity and purity.

Applications in Organic Synthesis

Phenylboronic acid neopentyl glycol ester is a versatile reagent, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, vinylarenes, and other conjugated systems. Boronic esters like the neopentyl glycol derivative offer several advantages over free boronic acids, including enhanced stability, which prevents premature decomposition (e.g., protodeboronation) and allows for easier handling and purification.[4] Neopentyl esters, in particular, have shown excellent reactivity in anhydrous cross-coupling conditions.[5][6]

Caption: General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using Phenylboronic acid neopentyl glycol ester. Conditions should be optimized for specific substrates.

Materials:

-

Aryl or vinyl halide (or triflate) (1.0 equivalent)

-

Phenylboronic acid neopentyl glycol ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

Equipment:

-

Schlenk flask or reaction tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating source (oil bath or heating mantle)

Procedure:

-

Setup: The reaction should be carried out under an inert atmosphere to prevent degradation of the catalyst.

-

Charging the Flask: To a dry Schlenk flask, add the aryl/vinyl halide, Phenylboronic acid neopentyl glycol ester, the base, and the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

Safety and Handling

Phenylboronic acid neopentyl glycol ester is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

Phenylboronic acid neopentyl glycol ester (CAS 5123-13-7) is a highly valuable and stable reagent for synthetic organic chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for the construction of complex molecular architectures, which is of particular interest to researchers in drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive resource for the effective use of this compound in a laboratory setting.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. 1-PHENYLVINYLBORONIC ACID, NEOPENTYL GLYCOL ESTER synthesis - chemicalbook [chemicalbook.com]

Phenylboronic Acid Neopentyl Glycol Ester: A Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and reactivity of phenylboronic acid neopentyl glycol ester. This compound is a crucial reagent in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the development of new pharmaceuticals. Understanding its stability under various conditions and its reactivity profile is paramount for its effective utilization in research and drug development.

Core Properties and Stability

Phenylboronic acid neopentyl glycol ester is a white, bench-stable solid that is significantly more stable than its corresponding free boronic acid.[1][2] This enhanced stability is a key advantage, preventing issues like protodeboronation and facilitating purification and handling.[3] However, like other boronic esters, it is susceptible to hydrolysis, especially under non-anhydrous or basic conditions.[2][4]

Hydrolytic Stability

The hydrolysis of boronic esters is a critical factor to consider in their application. While esterification generally improves stability compared to the free boronic acid, the rate of hydrolysis is influenced by the specific diol used, the substituents on the aryl ring, and the pH of the medium.[1][5] Neopentyl glycol esters, along with pinacol esters, are among the more stable and commonly used boronic esters due to steric hindrance around the boron atom.[3][4]

Kinetic studies on various arylboronic esters have shown that hydrolysis can be a dominant pathway in their decomposition, especially under basic aqueous conditions.[5] While specific quantitative data for the hydrolysis of phenylboronic acid neopentyl glycol ester across a range of pH and temperatures is not extensively documented in a single source, the general principles of boronic ester stability can be applied. It is crucial to maintain anhydrous conditions for reactions where hydrolysis could be a competing pathway.[2]

Table 1: Factors Influencing the Stability of Phenylboronic Acid Neopentyl Glycol Ester

| Parameter | Effect on Stability | Rationale | Citation |

| Moisture | Decreases stability | Leads to hydrolysis, converting the ester back to the free boronic acid. | [2][4] |

| pH | Decreased stability at high pH | Base-catalyzed hydrolysis is a significant decomposition pathway for boronic esters. | [1][5] |

| Steric Hindrance | Increased stability | The bulky neopentyl group sterically protects the boron atom from nucleophilic attack. | [3][4] |

| Temperature | Decreased stability at high temperatures | Higher temperatures can accelerate the rate of decomposition reactions, including hydrolysis. | |

| Solvent | Generally stable in aprotic organic solvents | Solvents like THF, toluene, and dioxane are commonly used for reactions involving this ester. | [2] |

Thermal and Oxidative Stability

Phenylboronic acid neopentyl glycol ester is a solid with a melting point of 62-66 °C and is generally stable under recommended storage conditions (2-8°C). While boronic acids can be susceptible to oxidation, particularly at physiological pH, the ester form offers some protection.[6] For applications in biological systems or drug delivery, the potential for oxidative degradation should be considered.[7][8]

Reactivity and Synthetic Applications

The primary utility of phenylboronic acid neopentyl glycol ester lies in its role as a coupling partner in various cross-coupling reactions. Its enhanced stability and good reactivity make it a preferred reagent in many synthetic protocols.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Phenylboronic acid neopentyl glycol ester is an excellent substrate for this reaction, often showing improved performance compared to the free boronic acid, especially under anhydrous conditions.[2] The use of the neopentyl glycol ester can lead to higher yields and faster reaction times in certain cases.[2]

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling

| Reaction Partner | Catalyst System | Base | Solvent | Reaction Time | Yield | Citation |

| 2-Bromo-4-fluoroaniline | Pd-P(t-Bu3)-G3 | TMSOK | THF | 1.5 h | 82% | [2] |

| Aryl Halides (General) | Pd(OAc)2 | - | WEB | Variable | Good to Excellent | [9] |

| Aryl Halides (General) | PdCl2(dppf) | 2 M Na2CO3 | Toluene/Dioxane | 4 h | Good | [10] |

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds.[11] While boronic acids are the traditional substrates, boronic esters can also be employed.[12] The reaction mechanism involves the formation of a copper-aryl complex, followed by reductive elimination to yield the coupled product.[11]

Table 3: Reactivity in Chan-Lam Cross-Coupling (General for Boronic Esters)

| Reaction Partner | Catalyst System | Base/Additive | Solvent | Temperature | Yield | Citation |

| Amine/Alcohol | Cu(OAc)2 | DMAP, 4Å MS | DCM/MeOH | Room Temp | Good | [12] |

| 3-isopropyl-1H-pyrazole | Cu(OAc)2 | B(OH)3, 3Å MS | Acetonitrile | 70 °C | Good | [12] |

| 2-aminopyridine | Cu(OAc)2 | DIPEA, MS | DMSO | 120 °C | Good | [12] |

Experimental Workflow: Chan-Lam Cross-Coupling

Caption: General workflow for a Chan-Lam cross-coupling reaction.

Role in Drug Development and Biological Systems

Boronic acids and their esters are of significant interest in medicinal chemistry due to their unique ability to reversibly bind with diols, a common motif in biological molecules like sugars.[13] This property has been exploited for various applications, including the development of enzyme inhibitors and drug delivery systems.[8][14][15][16]

Enzyme Inhibition

The boronic acid moiety can act as a pharmacophore, mimicking the transition state of enzymatic reactions.[15][17] This has led to the development of potent and selective enzyme inhibitors. A prominent example is the proteasome inhibitor Bortezomib, which contains a boronic acid group.[14][15] The boron atom forms a stable tetrahedral complex with the catalytic threonine residue in the proteasome's active site, leading to inhibition of its activity.[18] This disruption of the proteasome pathway ultimately induces apoptosis in cancer cells.[18]

Signaling Pathway: Boronic Acid-Based Proteasome Inhibition

Caption: Mechanism of proteasome inhibition by a boronic acid-based compound.

Experimental Protocols

Synthesis of Phenylboronic Acid Neopentyl Glycol Ester

This protocol is adapted from a literature procedure.[2]

Materials:

-

Phenylboronic acid

-

Neopentyl glycol

-

Toluene

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).

-

Add toluene to form a suspension.

-

Fit the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux (oil bath at ~140 °C) for approximately 1.5 hours, or until no more water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the solution to a separatory funnel and wash with deionized water (4 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling Using Phenylboronic Acid Neopentyl Glycol Ester

This is a general protocol based on a literature example.[2]

Materials:

-

Phenylboronic acid neopentyl glycol ester (1.2 equiv)

-

Aryl halide (e.g., 2-bromo-4-fluoroaniline, 1.0 equiv)

-

Palladium catalyst (e.g., Pd-P(t-Bu3)-G3, 0.02 equiv)

-

Base (e.g., Potassium trimethylsilanolate (TMSOK), 1.4 equiv)

-

Anhydrous THF

-

Hexane

-

1 M aqueous ethanolamine

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a glovebox, charge a reaction vessel with the aryl halide, phenylboronic acid neopentyl glycol ester, and the palladium catalyst.

-

Seal the vessel, remove it from the glovebox, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous THF via syringe.

-

In a separate flask, dissolve TMSOK in anhydrous THF.

-

Add the TMSOK solution dropwise to the reaction mixture. The reaction may be exothermic.

-

Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) for the required time (typically 1-2 hours). Monitor by TLC or other appropriate methods.

-

Upon completion, cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel using hexane.

-

Extract the organic phase with 1 M aqueous ethanolamine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Chan-Lam Cross-Coupling Using a Boronic Ester

This is a general protocol adapted from literature examples.[12]

Materials:

-

Boronic ester (1.0 equiv)

-

Amine or alcohol (1.0-2.0 equiv)

-

Copper(II) acetate (Cu(OAc)2, 1.0 equiv)

-

Additive (e.g., DMAP, B(OH)3, or DIPEA, 2.0 equiv)

-

Molecular sieves (4Å or 3Å)

-

Solvent (e.g., DCM/MeOH, MeCN, or DMSO)

-

Ethyl acetate

-

Saturated aqueous NaHCO3

-

Brine

Procedure:

-

To a flask, add the boronic ester, the amine or alcohol, Cu(OAc)2, the additive, and activated molecular sieves.

-

Add the appropriate solvent.

-

Stir the mixture at the specified temperature (e.g., room temperature to 120 °C) for the required time (8-24 hours).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite or silica gel.

-

Wash the filtrate with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

Phenylboronic acid neopentyl glycol ester is a valuable and versatile reagent in organic synthesis, offering enhanced stability over the free boronic acid while maintaining excellent reactivity in key cross-coupling reactions. Its application in the synthesis of complex molecules makes it an important tool for researchers in the pharmaceutical and chemical industries. A thorough understanding of its stability profile and reactivity is essential for its successful implementation in synthetic strategies. The protocols and data presented in this guide provide a solid foundation for the effective use of this important building block.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. orgsyn.org [orgsyn.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neopentyl Glycol in Enhancing Boronic Ester Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions, as protecting groups, and as pharmacophores in drug candidates has cemented their importance. However, the inherent instability of boronic acids, particularly their propensity for dehydration to form boroxines and their susceptibility to oxidative degradation, necessitates the use of protecting groups. Diols are commonly employed to convert boronic acids into more stable cyclic boronic esters. Among the various diols utilized, neopentyl glycol (2,2-dimethylpropane-1,3-diol) offers a unique combination of steric and electronic properties that confer enhanced stability to the resulting boronic ester. This technical guide provides an in-depth analysis of the role of neopentyl glycol in boronic ester stability, offering comparative data, detailed experimental protocols, and a mechanistic understanding relevant to drug development.

Structural Basis of Neopentyl Glycol Boronic Ester Stability

The stability of a boronic ester is influenced by several factors, including the ring size of the dioxaborinane or dioxaborolane system, steric hindrance around the boron atom, and the electronic nature of the diol. Neopentyl glycol, a 1,3-diol, forms a six-membered dioxaborinane ring with boronic acids.

Several key structural features of neopentyl glycol contribute to the enhanced stability of its boronic esters:

-

Six-Membered Ring Formation: Six-membered boronic esters (dioxaborinanes) are generally thermodynamically more stable than their five-membered dioxaborolane counterparts formed from 1,2-diols like pinacol.[1]

-

Steric Hindrance: The two methyl groups on the C2 carbon of the neopentyl glycol backbone provide significant steric bulk around the boron atom. This steric shield hinders the approach of nucleophiles, such as water, thereby slowing down the rate of hydrolysis.[1]

-

The Thorpe-Ingold Effect: The gem-dimethyl group on the neopentyl glycol backbone promotes the formation of the cyclic ester due to the Thorpe-Ingold effect, which favors cyclization by decreasing the internal bond angle and increasing the rate of ring formation.[2]

Comparative Stability of Boronic Esters

While direct, side-by-side quantitative kinetic data for the hydrolysis of various boronic esters under identical conditions is sparse in the literature, a comparative understanding can be pieced together from various studies. The following table summarizes the relative stability of boronic esters derived from neopentyl glycol compared to other common diols based on established chemical principles and available data.

| Protecting Diol | Ring Size | Key Stability Factors | Relative Hydrolytic Stability | Notes |

| Neopentyl Glycol | 6-membered | Good steric hindrance from gem-dimethyl group; thermodynamically favored six-membered ring.[1][2] | High | Generally more stable than pinacol esters, especially under acidic conditions. |

| Pinacol | 5-membered | Significant steric hindrance from four methyl groups. | Moderate to High | Widely used due to good stability, but can be susceptible to hydrolysis, particularly under acidic conditions.[3][4] |

| Ethylene Glycol | 5-membered | Minimal steric hindrance. | Low | Readily undergoes hydrolysis and transesterification. |

| Catechol | 5-membered | Electronic effects from the aromatic ring can influence stability. | Moderate | Stability is influenced by substituents on the aromatic ring. |

| Pinanediol | 5-membered | Bicyclic, rigid structure provides high steric hindrance. | Very High | Known to form highly thermodynamically and kinetically stable boronic esters.[1] |

Experimental Protocols

Synthesis of Phenylboronic Acid Neopentyl Glycol Ester (5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane)

This protocol describes a common method for the synthesis of a neopentyl glycol boronic ester via dehydration.

Materials:

-

Phenylboronic acid

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (e.g., 1.22 g, 10 mmol), neopentyl glycol (1.04 g, 10 mmol), and toluene (100 mL).

-

Assemble the flask with the Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel. The resulting product is a white crystalline solid.[5][6][7]

Assay for Determining Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol provides a method for monitoring the hydrolysis of a boronic ester in a mixed aqueous/organic solvent system.

Materials:

-

Neopentyl glycol phenylboronic ester

-

DMSO-d₆

-

Deionized water

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the neopentyl glycol phenylboronic ester in DMSO-d₆ (e.g., 20 mg/mL).

-

In a standard NMR tube, add a known volume of the stock solution (e.g., 0.5 mL).

-

Add a specific volume of deionized water to the NMR tube to initiate hydrolysis (e.g., 50 µL, to create a 10% v/v water content).

-

Quickly acquire a ¹H NMR spectrum at time t=0.

-

Periodically acquire subsequent ¹H NMR spectra at defined time intervals (e.g., every 30 minutes for the first few hours, then at longer intervals).

-

Monitor the reaction by integrating the signals corresponding to the protons of the neopentyl glycol ester and the signals of the free neopentyl glycol that is formed upon hydrolysis. The percentage of hydrolysis can be calculated from the relative integrals of these signals.[8]

Assay for Determining Hydrolytic Stability by HPLC

This protocol outlines a general method for assessing boronic ester stability using reverse-phase HPLC, with considerations to minimize on-column hydrolysis.

Materials:

-

Neopentyl glycol phenylboronic ester

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Anhydrous aprotic solvent for sample preparation (e.g., ACN or THF)

-

HPLC system with a UV detector

-

C18 column with low residual silanol activity (e.g., Waters XTerra MS C18)[9][10][11]

Procedure:

-

Sample Preparation: Dissolve a known amount of the neopentyl glycol phenylboronic ester in an anhydrous aprotic solvent (e.g., ACN) to a final concentration of approximately 1 mg/mL. Avoid using water or alcohols in the sample diluent to prevent premature hydrolysis.[9][12]

-

HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm (or similar, with low silanol activity).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting gradient could be 80% A / 20% B, ramping to 20% A / 80% B over 10 minutes. The gradient should be optimized to achieve good separation between the boronic ester and the corresponding boronic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm for phenylboronic acid derivatives).

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

The boronic ester will be less polar and have a longer retention time than the corresponding more polar boronic acid.

-

To study the hydrolytic stability, the sample can be incubated in a solution of interest (e.g., a buffer at a specific pH) and aliquots can be taken at various time points, quenched with an aprotic solvent if necessary, and then analyzed by HPLC. The decrease in the peak area of the ester and the increase in the peak area of the acid over time can be used to calculate the rate of hydrolysis.[3][4][9]

-

Application in Drug Development: The Case of Proteasome Inhibitors

The stability of the boronic acid moiety is of paramount importance in drug development, as exemplified by the proteasome inhibitor bortezomib. Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key cellular component responsible for degrading ubiquitinated proteins.

The boronic acid group in bortezomib is crucial for its mechanism of action. It forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue in the β5 subunit of the proteasome. This interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of regulatory proteins that control cell cycle progression and apoptosis, ultimately inducing cell death in cancerous cells.

The stability of the boronic acid (or a protecting ester prodrug) is critical for the drug's pharmacokinetic and pharmacodynamic properties. A boronic ester that is too stable may not release the active boronic acid at the target site, while one that is too labile may hydrolyze prematurely in the bloodstream, leading to off-target effects and reduced efficacy. The use of a protecting group like neopentyl glycol could potentially be employed in prodrug strategies to modulate the stability and delivery of boronic acid-based drugs.

Below are Graphviz diagrams illustrating the experimental workflow for stability assessment and the mechanism of proteasome inhibition.

Conclusion

Neopentyl glycol serves as an effective protecting group for boronic acids, imparting a high degree of stability to the resulting boronic esters. This enhanced stability is a consequence of the formation of a thermodynamically favored six-membered dioxaborinane ring and the steric hindrance provided by the gem-dimethyl groups. For researchers in drug development, understanding the factors that govern boronic ester stability is crucial for the design of effective prodrugs and for ensuring the desired pharmacokinetic profile of boronic acid-based therapeutics. The experimental protocols provided herein offer a starting point for the synthesis and quantitative evaluation of neopentyl glycol boronic esters, enabling a more rational approach to their application in organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | C11H15BO2 | CID 11788741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7 | TCI AMERICA [tcichemicals.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and its analogues, a class of organoboron compounds with significant applications in organic synthesis and potential as biologically active agents. This document details their synthesis, physicochemical properties, and known biological activities, offering valuable insights for researchers in medicinal chemistry and materials science.

Core Compound and its Significance

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, also known as phenylboronic acid neopentyl glycol ester, is a versatile organoboron compound.[1][2] Its dioxaborinane structure provides enhanced stability and reactivity, making it an excellent reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3][4] This reactivity is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The introduction of various substituents on the phenyl ring allows for the fine-tuning of the molecule's steric and electronic properties, leading to a wide array of analogues with diverse applications.

Physicochemical Properties of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and Analogues

The physicochemical properties of these compounds are crucial for their reactivity and potential biological applications. The following table summarizes key computed and experimental data for the parent compound and some of its common analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity (%) |

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | C₁₁H₁₅BO₂ | 190.05[5] | 5123-13-7[5] | White to off-white solid | ≥ 98 (GC) |

| 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | C₁₂H₁₇BO₂ | 204.08[2] | 380481-66-3[2] | - | - |

| 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane | C₁₃H₁₇BO₂ | 216.08 | 676593-23-0[6] | - | ≥98[6] |

Synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and its Analogues

The general and most common method for the synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and its analogues is the condensation reaction between the corresponding substituted phenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol).

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of these compounds.

Caption: General workflow for the synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane analogues.

Detailed Experimental Protocol: Synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane

This protocol describes a high-yield synthesis of a representative analogue.

Materials:

-

4-Methylphenylboronic acid

-

Neopentyl glycol

-

Nickel(II) chloride (NiCl₂)

-

Diphenylphosphinoferrocene

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-methylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), NiCl₂ (0.05 eq), and diphenylphosphinoferrocene (0.05 eq).

-

Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the desired product. A reported yield for this specific synthesis is 98%.[7]

Biological Activities of Analogues and Derivatives

While 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane itself is primarily recognized as a synthetic reagent, the broader class of organoboron compounds, including its derivatives, has shown significant potential in various therapeutic areas.

Antibacterial Activity

Organoboron compounds have emerged as a promising class of antibacterial agents. Some derivatives have demonstrated activity against multidrug-resistant strains. While specific MIC values for 5,5-dimethyl-2-aryl-1,3,2-dioxaborinane derivatives are not widely reported, related fluorinated phenylboronic acids have shown antibacterial potency against Escherichia coli and Bacillus cereus.[8]

Experimental Protocol: Antibacterial Screening (Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized 5,5-dimethyl-2-aryl-1,3,2-dioxaborinane derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension. Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Phenolic compounds and their derivatives have been extensively studied for their cytotoxic properties against various cancer cell lines.[8][9] The incorporation of the 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane moiety can be a strategy to generate novel anticancer agents. For instance, some 5-aryl-1,4-benzodiazepine derivatives have shown potential anticancer activities.[9]

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Synthesized 5,5-dimethyl-2-aryl-1,3,2-dioxaborinane derivatives

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve. Some phenol derivatives have shown IC50 values in the micromolar range against osteosarcoma cells.[8]

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific signaling pathways modulated by 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane analogues. However, based on the known biological activities of boronic acid-containing compounds and the general mechanisms of anticancer and antibacterial agents, potential interactions with key cellular signaling pathways can be hypothesized.

For instance, many anticancer agents exert their effects by modulating pathways involved in cell proliferation, apoptosis, and angiogenesis. These include pathways such as NF-κB, MAPK, and PI3K/Akt.[10][11][12]

The following diagram illustrates a hypothetical workflow for investigating the impact of these compounds on a generic signaling pathway.

Caption: Workflow for investigating the effect of dioxaborinane analogues on a signaling pathway.

Future Directions

The field of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane analogues and derivatives presents numerous opportunities for further research. A systematic synthesis and screening of a diverse library of these compounds against a panel of bacterial strains and cancer cell lines would be highly valuable. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the biologically active analogues will be crucial for their development as potential therapeutic agents. The stability and reactivity of the dioxaborinane ring also make these compounds interesting candidates for the development of prodrugs and targeted delivery systems.

References

- 1. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | C11H15BO2 | CID 11788741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. npaa.in [npaa.in]

- 7. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Organoboron Compounds in Palladium-Catalyzed Cross-Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to many of these transformations, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, are organoboron compounds. Their stability, low toxicity, and broad commercial availability have cemented their role as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core principles of using organoboron compounds in palladium-catalyzed cross-coupling, with a focus on practical applications for researchers in drug development and other scientific fields.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[2]

A base is crucial for the activation of the organoboron compound, which facilitates the transmetalation step.[3] Two primary pathways for this activation are proposed: the boronate pathway, where the base activates the boronic acid to form a more nucleophilic "ate" complex, and the hydroxide pathway, where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.

References

The Ascendance of Dioxaborinane Reagents: A Technical Guide to a Versatile Class of Synthetic Tools

For Immediate Release

A comprehensive technical guide detailing the discovery, development, and application of dioxaborinane reagents has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, characterization, and diverse applications of these versatile boron-containing heterocyclic compounds.

The guide meticulously outlines the historical context of dioxaborinane chemistry, tracing its evolution from early explorations of organoboron compounds to the establishment of 1,3,2-dioxaborinanes as a distinct and valuable class of reagents. While a singular "discovery" event is not clearly defined in the literature, the development of dioxaborinanes has been a gradual process, building upon the foundational work on boronic acids and their condensation reactions with 1,3-diols.

Synthetic Methodologies: A Gateway to Structural Diversity

The primary route to 1,3,2-dioxaborinanes involves the condensation of a boronic acid with a 1,3-diol. This straightforward and often high-yielding reaction allows for the introduction of a wide variety of substituents on both the boron atom and the carbon backbone of the dioxaborinane ring, enabling the synthesis of a diverse library of reagents with tailored properties.

A general synthetic workflow for the preparation of 1,3,2-dioxaborinanes is depicted below:

Caption: General workflow for the synthesis of 1,3,2-dioxaborinanes.

Experimental Protocol: Synthesis of 2-Phenyl-1,3,2-dioxaborinane

This protocol provides a representative example of the synthesis of an aryl-substituted 1,3,2-dioxaborinane.

Materials:

-

Phenylboronic acid (1.0 eq)

-

1,3-Propanediol (1.1 eq)

-

Toluene (anhydrous)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid and anhydrous toluene.

-

Add 1,3-propanediol to the mixture.

-

Heat the reaction mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield the pure 2-phenyl-1,3,2-dioxaborinane.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dioxaborinane reagents.

Table 1: Synthesis Yields of Selected 1,3,2-Dioxaborinanes

| R-Group on Boron | Diol | Yield (%) | Reference |

| Phenyl | 1,3-Propanediol | >90 | General Knowledge |

| 2-Cyanophenyl | 1,3-Propanediol | Not specified | [1] |

| Methyl | 2-Methyl-1,3-propanediol | Not specified | [2] |

Table 2: Spectroscopic Data for 2-Phenyl-1,3,2-dioxaborinane

| Data Type | Value |

| ¹H NMR (CDCl₃, δ) | 7.85-7.82 (m, 2H), 7.45-7.35 (m, 3H), 4.25 (t, J = 5.6 Hz, 4H), 2.05 (p, J = 5.6 Hz, 2H) |

| ¹³C NMR (CDCl₃, δ) | 134.8, 131.3, 127.8, 62.1, 27.8 |

| Mass (m/z) | 162.0852 (M+) |

Applications in Drug Discovery and Development

Dioxaborinane reagents are emerging as valuable tools in medicinal chemistry and drug discovery. Their stability, ease of handling, and reactivity in key chemical transformations make them attractive building blocks for the synthesis of complex organic molecules with potential therapeutic applications.

One of the most significant applications of dioxaborinane reagents is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Silyl-protected dioxaborinanes have been shown to be effective, bench-stable reagents that provide good yields in these reactions.[4] This allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many drug candidates.

Furthermore, the boron atom in dioxaborinanes can act as a key pharmacophore, interacting with biological targets such as enzymes. While specific examples for dioxaborinanes are still under extensive investigation, the broader class of boron-containing heterocycles has shown promise as enzyme inhibitors. For instance, diazaborines have been identified as inhibitors of ribosome biogenesis.[5] This suggests the potential for designing dioxaborinane-based compounds that can selectively target and inhibit specific enzymes involved in disease pathways.

A hypothetical signaling pathway illustrating the potential mechanism of action for a dioxaborinane-based enzyme inhibitor is presented below. In this model, the dioxaborinane derivative acts as a competitive inhibitor of a critical enzyme in a cancer cell signaling cascade.

Caption: Hypothetical signaling pathway of a dioxaborinane-based enzyme inhibitor.

The development of novel dioxaborinane reagents and their application in medicinal chemistry represents a promising avenue for the discovery of new therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers seeking to explore the potential of this versatile class of compounds.

References

- 1. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethyl-1,3,2-dioxaborinane | C5H11BO2 | CID 21361876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS AND AMINOPEPTIDASE N INHIBITING ACTIVITY OF 3-(NITROPHENOXYMETHYL)-[1,3,2]DIOXABOROLAN-2-OLS AND THEIR OPEN ANALOGUES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals